molecular formula C16H19Cl2NO3 B2423622 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide CAS No. 900006-46-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide

Cat. No.: B2423622
CAS No.: 900006-46-4
M. Wt: 344.23
InChI Key: MPTHZCMAITWFOA-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-2,4-dichlorobenzamide is a chemical compound that features a spirocyclic structure with a dioxaspirodecane ring and a dichlorobenzamide moiety

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide has several scientific research applications:

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the dioxaspirodecane ring, followed by aminocarbonylation using a palladium-catalyzed reaction . The reaction conditions often include the use of a palladium-phosphine precatalyst and various amine nucleophiles to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as montmorillonite KSF may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted benzamides, oxides, and reduced derivatives.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide is unique due to its specific combination of a spirocyclic ring and a dichlorobenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,4-dichloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO3/c17-11-4-5-13(14(18)8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTHZCMAITWFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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